2-CHLORO-N-(4-METHOXYPHENYL)-N-(4-METHYLBENZENESULFONYL)BENZAMIDE
Overview
Description
2-CHLORO-N-(4-METHOXYPHENYL)-N-(4-METHYLBENZENESULFONYL)BENZAMIDE is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound features a chloro group, a methoxyphenyl group, and a methylbenzenesulfonyl group attached to the benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-(4-METHOXYPHENYL)-N-(4-METHYLBENZENESULFONYL)BENZAMIDE typically involves the following steps:
Reduction: Conversion of the nitro group to an amine group.
Acylation: Formation of the benzamide core by reacting the amine with a chloro-substituted benzoyl chloride.
Sulfonylation: Introduction of the methylbenzenesulfonyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by acylation and sulfonylation under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions can target the chloro group or the benzamide core.
Substitution: The chloro group can be substituted by nucleophiles in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-(4-METHOXYPHENYL)-N-(4-METHYLBENZENESULFONYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-CHLORO-N-(4-METHOXYPHENYL)BENZAMIDE: Lacks the methylbenzenesulfonyl group.
N-(4-METHOXYPHENYL)-N-(4-METHYLBENZENESULFONYL)BENZAMIDE: Lacks the chloro group.
2-CHLORO-N-(4-METHYLBENZENESULFONYL)BENZAMIDE: Lacks the methoxyphenyl group.
Uniqueness
2-CHLORO-N-(4-METHOXYPHENYL)-N-(4-METHYLBENZENESULFONYL)BENZAMIDE is unique due to the presence of all three functional groups (chloro, methoxyphenyl, and methylbenzenesulfonyl) on the benzamide core. This combination of groups may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)-N-(4-methylphenyl)sulfonylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO4S/c1-15-7-13-18(14-8-15)28(25,26)23(16-9-11-17(27-2)12-10-16)21(24)19-5-3-4-6-20(19)22/h3-14H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUISNMDDNPENI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC)C(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.